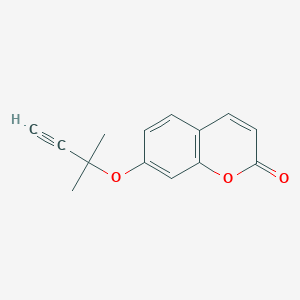

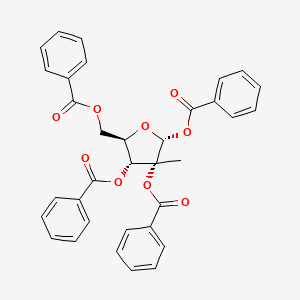

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

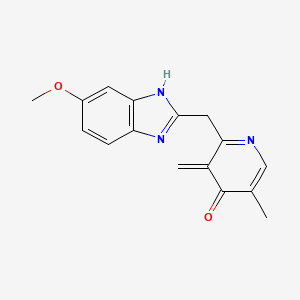

2-C-Methyl-alpha-D-ribofuranose tetrabenzoate is a compound associated with the chemical modification and synthesis of nucleosides, which are fundamental components of nucleic acids such as DNA and RNA. The research into these compounds often aims at understanding their synthesis, molecular structure, chemical reactions, and properties to explore their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

Effective general methods have been developed for the synthesis of 2′-C-methylnucleosides, starting from d-glucose and d-ribose, which are related to the compound of interest. For instance, 3-O-benzyl-1,2-O-isopropylidene-3-C-methyl-α-d- allofuranose was prepared from d-glucose and converted into nucleoside synthesis starting compounds through a series of steps (Beigelman et al., 1987).

Molecular Structure Analysis

The molecular structure of related compounds, such as tetrazole ribonucleosides, has been established using X-ray crystallography and 13C NMR analysis. These studies provide insights into the stereochemical configurations and molecular arrangements that could be relevant to understanding the structure of 2-C-Methyl-alpha-D-ribofuranose tetrabenzoate (Poonian et al., 1976).

Chemical Reactions and Properties

Research on the chemical reactions of related compounds includes the synthesis of 2,5-anhydro-3,4,6-tri-O-(p-nitrobenzoyl)-D-ribononitrile from methyl α,β-D-ribofuranoside, highlighting the types of chemical transformations these molecules can undergo (Khadem et al., 1976).

Physical Properties Analysis

The synthesis and evaluation of tetrazole ribonucleosides as antiviral agents involve understanding their physical properties, such as solubility, stability, and reactivity, which are crucial for their potential applications in medicinal chemistry (Poonian et al., 1976).

Chemical Properties Analysis

The chemical properties of compounds like 2-C-Methyl-alpha-D-ribofuranose tetrabenzoate can be inferred from studies on similar molecules. For example, the action of ammonia on methyl 2,3-anhydro-D-ribofuranosides and subsequent treatment with nitrous acid reveals insights into the reactivity and functional group transformations relevant to understanding the chemical behavior of such compounds (Buchanan & Clark, 1977).

Applications De Recherche Scientifique

Synthesis of Nucleoside Analogues : A significant application of similar compounds involves the efficient synthesis of nucleoside analogues, which are crucial for exploring RNA biology and have potential value as therapeutic agents. The synthesis approach for 2'-C-beta-methylguanosine, starting from related ribofuranose derivatives, shows high stereoselectivity and regioselectivity, indicating the importance of such compounds in the precise construction of biologically active nucleosides (Li & Piccirilli, 2006).

Biotechnological Tools and Therapeutic Agents : The development of 2'-C-beta-difluoromethylribonucleosides from related ribofuranose compounds exemplifies the creation of novel nucleoside analogues with significant promise as therapeutic agents and biotechnological tools. This synthetic entry demonstrates the potential of these analogues in medical and biochemical research (Ye, Liao, & Piccirilli, 2005).

Catalysis and Material Science : Beyond the realm of medicinal chemistry, compounds related to 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate find applications in catalysis and material science. For instance, N-heterocyclic carbenes derived from bioxazolines, showcasing restricted flexibility and steric demand, have been employed in Suzuki-Miyaura cross-coupling reactions, illustrating the versatility of such structures in synthetic chemistry (Altenhoff, Goddard, Lehmann, & Glorius, 2004).

Organic Electronics : In another interesting application, compounds like tetrabenzo[7]circulene, synthesized from related structures, function as p-type semiconductors in thin-film transistors. This highlights the potential of such molecular frameworks in the development of organic electronic materials (Gu, Li, Shan, Liu, & Miao, 2017).

Antiviral Research : The synthesis of polyhalogenated quinoline C-nucleosides from ribofuranosyl derivatives suggests potential applications in antiviral research. These compounds exhibit strong and selective anti-HCMV activity, underlining the importance of such synthetic endeavors in developing new antiviral agents (Chen, Drach, & Townsend, 2003).

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-GDTAYWNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

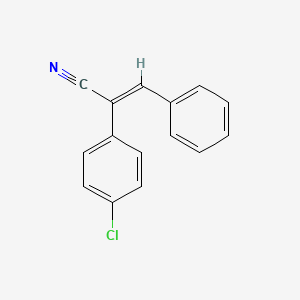

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)

![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)